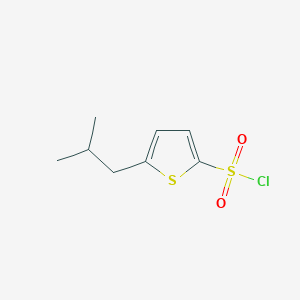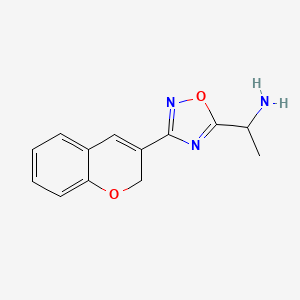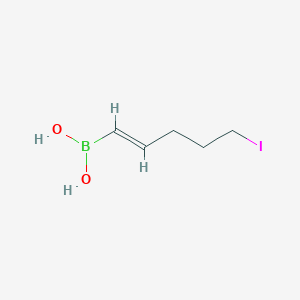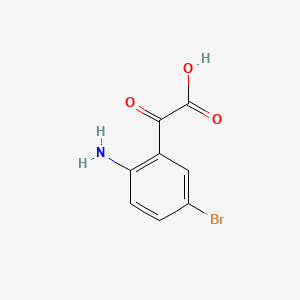
6-Chloro-2-propanoyl-2,3-dihydroisoquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The presence of a chlorine atom at the 6th position and a propionyl group at the 2nd position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloroisoquinoline.
Propionylation: The 6-chloroisoquinoline undergoes a Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propionyl group at the 2nd position.
Reduction: The resulting product is then subjected to a reduction reaction to convert the isoquinoline to 2,3-dihydroisoquinoline. This can be achieved using hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Amino or thiol-substituted isoquinoline derivatives.
Applications De Recherche Scientifique
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of isoquinoline derivatives.
Industrial Applications: It can be used in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroisoquinoline: Lacks the propionyl group but shares the chloro substitution.
2-Propionylisoquinoline: Lacks the chlorine atom but has the propionyl group.
2,3-Dihydroisoquinoline: Lacks both the chlorine and propionyl groups but shares the dihydroisoquinoline core.
Uniqueness
6-Chloro-2-propionyl-2,3-dihydroisoquinolin-4(1H)-one is unique due to the combination of the chlorine atom at the 6th position and the propionyl group at the 2nd position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
89097-74-5 |
|---|---|
Formule moléculaire |
C12H12ClNO2 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
6-chloro-2-propanoyl-1,3-dihydroisoquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO2/c1-2-12(16)14-6-8-3-4-9(13)5-10(8)11(15)7-14/h3-5H,2,6-7H2,1H3 |
Clé InChI |
KKKMEWRUSPPYCX-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CC2=C(C=C(C=C2)Cl)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)




![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)


